Cas no 2171653-86-2 (4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid)

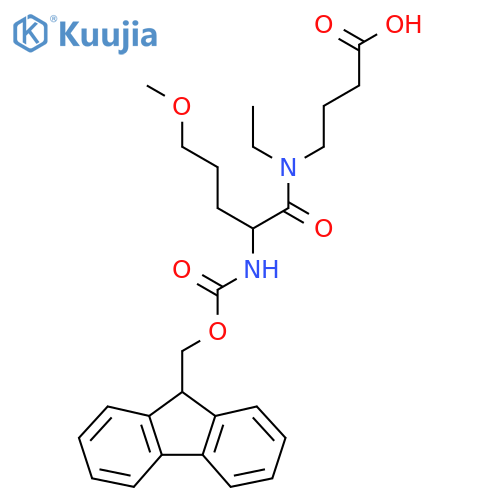

2171653-86-2 structure

商品名:4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid

- 2171653-86-2

- EN300-1569277

- 4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid

-

- インチ: 1S/C27H34N2O6/c1-3-29(16-8-15-25(30)31)26(32)24(14-9-17-34-2)28-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-18H2,1-2H3,(H,28,33)(H,30,31)

- InChIKey: FIGYWWXIXFVNNZ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(N(CC)CCCC(=O)O)=O)CCCOC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 482.24168681g/mol

- どういたいしつりょう: 482.24168681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 14

- 複雑さ: 679

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 105Ų

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1569277-0.25g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-0.1g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-1.0g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-0.05g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-0.5g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-5.0g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-10.0g |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1569277-250mg |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1569277-100mg |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1569277-500mg |

4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid |

2171653-86-2 | 500mg |

$3233.0 | 2023-09-24 |

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2171653-86-2 (4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量